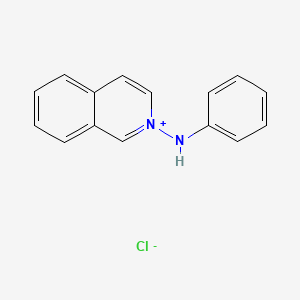
2-Anilinoisoquinolin-2-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilinoisoquinolin-2-ium chloride is a nitrogen-containing heterocyclic compound. It is part of the isoquinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an aniline group attached to the isoquinoline ring, forming a quaternary ammonium salt with chloride as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoisoquinolin-2-ium chloride typically involves the reaction of isoquinoline derivatives with aniline under specific conditions. One common method is the Pictet-Spengler reaction, where an isoquinoline derivative reacts with an aniline derivative in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Anilinoisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
2-Anilinoisoquinolin-2-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Anilinoisoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-Anilinoisoquinolin-2-ium chloride, known for its wide range of applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness: this compound is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
203586-00-9 |
|---|---|
Formule moléculaire |
C15H13ClN2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
N-phenylisoquinolin-2-ium-2-amine;chloride |
InChI |
InChI=1S/C15H13N2.ClH/c1-2-8-15(9-3-1)16-17-11-10-13-6-4-5-7-14(13)12-17;/h1-12,16H;1H/q+1;/p-1 |
Clé InChI |
GVUPYLYPLNJYEA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)


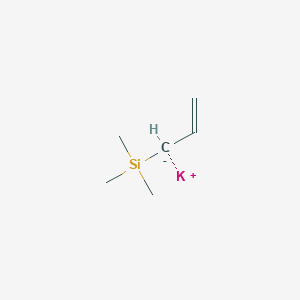

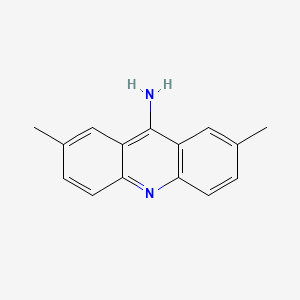
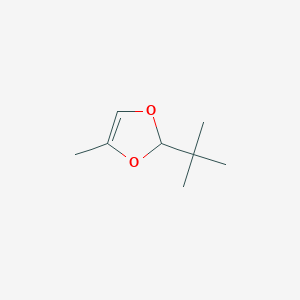


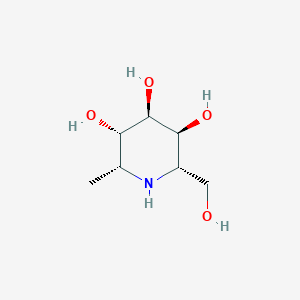


![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)
